

Commercial Sourcing and Technical Guide for 5-Cyclopentylpentanoic Acid

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Compound of Interest

Compound Name: 5-Cyclopentylpentanoic acid

Cat. No.: B3053512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Cyclopentylpentanoic acid**, a valuable building block in pharmaceutical and chemical research. The document details commercial suppliers, outlines a representative synthetic protocol, and describes essential quality control measures. All quantitative data is presented in clear, tabular format, and a comprehensive quality control workflow is visualized.

Commercial Availability

5-Cyclopentylpentanoic acid (CAS No. 5422-27-5) is available from several commercial suppliers specializing in fine chemicals and research compounds. The following table summarizes key purchasing information from prominent vendors. Pricing is subject to change and may vary based on institutional agreements and bulk purchasing.

Supplier	Product Number	CAS Number	Available Quantities	Price (USD)
Sigma-Aldrich	ENAH03857739	5422-27-5	50 mg - 10 g	\$384.80 (50 mg) - \$7,107.10 (10 g)
Biosynth	FAA42227	5422-27-5	50 mg, 0.5 g	\$755.00 (50 mg), \$2,395.40 (0.5 g)

Synthesis of 5-Cyclopentylpentanoic Acid: A Representative Protocol

While a specific, detailed synthesis of **5-Cyclopentylpentanoic acid** is not readily available in peer-reviewed journals, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, such as the alkylation of malonic esters. The following is a representative experimental protocol.

Reaction Scheme:

- Step 1: Malonic Ester Synthesis. Diethyl malonate is reacted with a suitable cyclopentylalkyl halide (e.g., 1-bromo-2-cyclopentylethane) in the presence of a base like sodium ethoxide to form the corresponding substituted malonic ester.
- Step 2: Hydrolysis and Decarboxylation. The resulting diethyl 2-(2-cyclopentylethyl)malonate is then hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification and heating to induce decarboxylation, yielding **5-Cyclopentylpentanoic acid**.

Detailed Methodology:

Step 1: Synthesis of Diethyl 2-(2-cyclopentylethyl)malonate

- In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- To this solution, add diethyl malonate dropwise at room temperature.
- After the addition is complete, add 1-bromo-2-cyclopentylethane dropwise.
- Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.
- Cool the mixture to room temperature, and quench with water.
- Extract the product with diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-cyclopentylethyl)malonate.

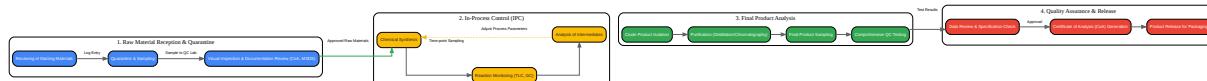
Step 2: Synthesis of **5-Cyclopentylpentanoic Acid**

- Dissolve the crude diethyl 2-(2-cyclopentylethyl)malonate in an ethanolic solution of potassium hydroxide.
- Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.
- After cooling, remove the ethanol under reduced pressure.
- Dissolve the remaining residue in water and acidify with concentrated hydrochloric acid until the solution is strongly acidic.
- Heat the acidic solution to induce decarboxylation, which can be monitored by the evolution of carbon dioxide.
- After the decarboxylation is complete, cool the mixture and extract the **5-Cyclopentylpentanoic acid** with a suitable organic solvent like ethyl acetate.
- Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- The crude product can be further purified by vacuum distillation or column chromatography.

Quality Control for Specialty Chemicals

For researchers in drug development, the purity and consistency of starting materials are paramount. Reputable suppliers of specialty chemicals employ a rigorous quality control (QC) workflow to ensure their products meet stringent specifications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The following diagram illustrates a typical quality control workflow for a specialty chemical like **5-Cyclopentylpentanoic acid**.



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Caption: Quality Control Workflow for Specialty Chemical Manufacturing.

Analytical Methods for Quality Control

A comprehensive analysis of **5-Cyclopentylpentanoic acid** is crucial to confirm its identity and purity. The following analytical techniques are typically employed:

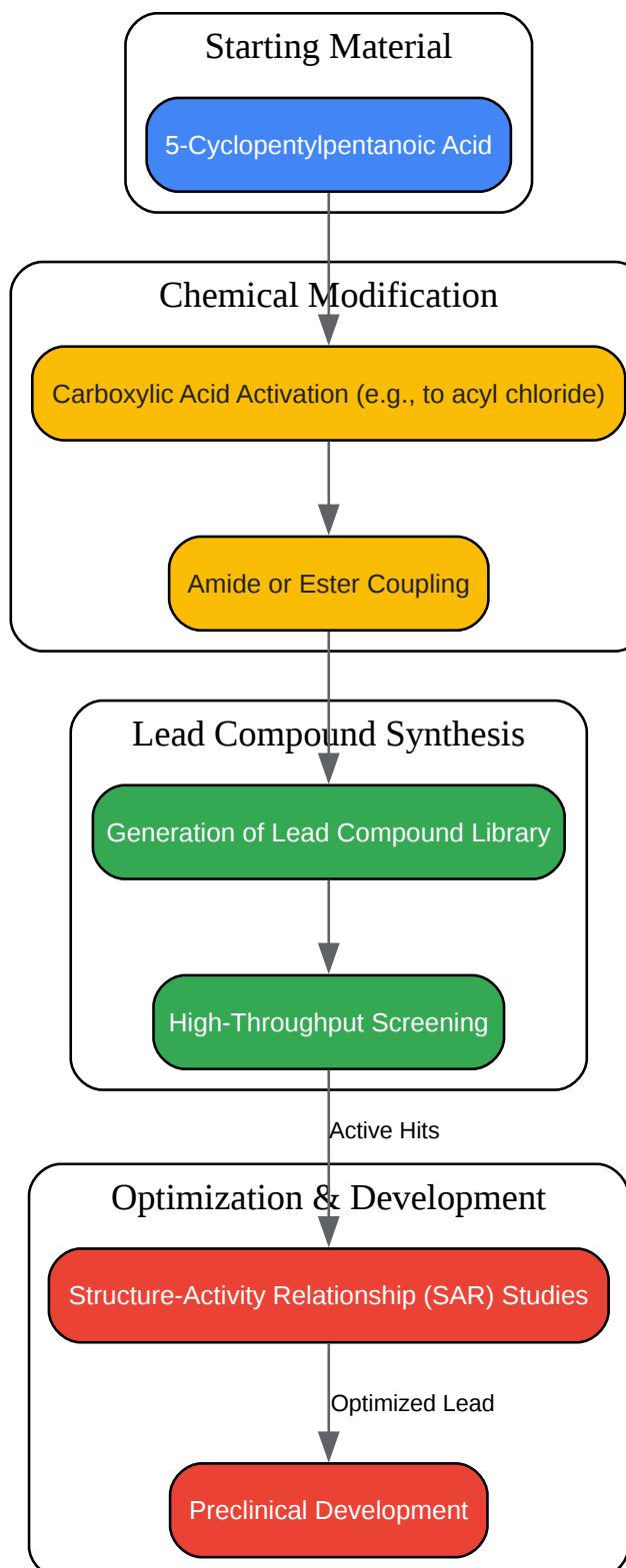
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the cyclopentyl ring, the aliphatic chain, and the carboxylic acid proton.
 - ^{13}C NMR: Shows the number of unique carbon atoms, which is useful for verifying the carbon skeleton of the molecule.
- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile compounds and determining their molecular weight. The mass spectrum of **5-Cyclopentylpentanoic acid** would show a molecular ion peak corresponding to its molecular weight (170.25 g/mol), along with characteristic fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any non-volatile impurities. A high-purity sample will show a single major peak.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of **5-Cyclopentylpentanoic acid** would exhibit a broad O-H stretch characteristic of a carboxylic acid and a sharp C=O stretch from the carbonyl group.

Applications in Drug Development

Carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals. **5-Cyclopentylpentanoic acid**, with its lipophilic cyclopentyl group, can be used to introduce this moiety into larger molecules to modulate properties such as solubility, bioavailability, and receptor binding. Its potential applications include serving as a fragment in the design of enzyme inhibitors, as a linker in prodrugs, or as a starting material for the synthesis of more complex alicyclic compounds.

The following diagram illustrates a conceptual pathway for the application of **5-Cyclopentylpentanoic acid** in a drug discovery context.



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Caption: Conceptual Drug Discovery Workflow Utilizing **5-Cyclopentylpentanoic Acid**.

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- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for 5-Cyclopentylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053512#commercial-suppliers-of-5-cyclopentylpentanoic-acid]

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